molecular formula C20H17FO4 B5785891 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one

5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one

Cat. No.: B5785891
M. Wt: 340.3 g/mol
InChI Key: PJGWSGPSDQMTAR-UHFFFAOYSA-N
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Description

5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group, an oxoethoxy linkage, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one typically involves the reaction of 4-fluorobenzaldehyde with 3,4,7-trimethylchromen-2-one in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorophenyl group or the chromen-2-one core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a fluorophenyl group, an oxoethoxy linkage, and a chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO4/c1-11-8-17(19-12(2)13(3)20(23)25-18(19)9-11)24-10-16(22)14-4-6-15(21)7-5-14/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGWSGPSDQMTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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